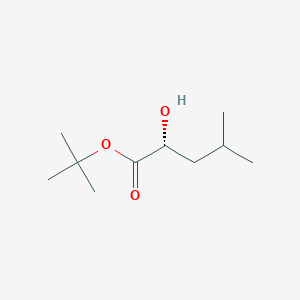
POLYETHYLHYDROSILOXANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylhydrosiloxane is a type of organosilicon compound that belongs to the class of polysiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is particularly notable for its hydrosilyl functional groups, which make it a valuable reagent in various chemical reactions, especially in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polyethylhydrosiloxane can be synthesized through the hydrolytic polycondensation of ethylchlorosilanes. The general reaction involves the hydrolysis of ethyltrichlorosilane or diethyldichlorosilane in the presence of water, followed by polycondensation to form the polysiloxane chain. The reaction conditions typically include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis and condensation processes.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process begins with the controlled addition of ethylchlorosilanes to water, followed by the removal of by-products such as hydrogen chloride gas. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired product with specific molecular weight and viscosity characteristics.
Analyse Chemischer Reaktionen
Types of Reactions
Polyethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds such as alkenes and alkynes.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds using oxidizing agents.
Reduction: Reduction of organic functional groups using this compound as a reducing agent.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids. The reaction is usually performed in an aqueous or organic solvent medium.
Reduction: this compound can be used as a reducing agent in the presence of catalysts such as palladium or nickel. The reaction conditions vary depending on the specific functional group being reduced.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with silicon-carbon bonds.
Oxidation: Results in the formation of silanols or siloxanes.
Reduction: Yields reduced organic compounds such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Polyethylhydrosiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds and nitro groups.
Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and stability.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives. It is also used in the preparation of functional materials for microfluidic devices and other advanced technologies.
Wirkmechanismus
The mechanism of action of polyethylhydrosiloxane involves the activation of its silicon-hydrogen bonds, which can participate in various chemical transformations. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a transition metal catalyst, leading to the formation of a silicon-carbon bond. In reduction reactions, this compound acts as a hydride donor, transferring hydride ions to the target functional group, resulting in its reduction.
Vergleich Mit ähnlichen Verbindungen
Polyethylhydrosiloxane can be compared with other similar compounds such as polymethylhydrosiloxane and polydimethylsiloxane. While all these compounds belong to the polysiloxane family, they differ in their organic substituents and reactivity:
Polymethylhydrosiloxane: Contains methyl groups attached to the silicon atoms. It is widely used as a reducing agent and in hydrosilylation reactions.
Polydimethylsiloxane: Lacks silicon-hydrogen bonds and is primarily used for its physical properties, such as flexibility and thermal stability, in applications like lubricants and sealants.
This compound is unique due to its ethyl groups, which can impart different solubility and reactivity characteristics compared to its methyl-substituted counterparts.
Conclusion
This compound is a versatile organosilicon compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and biomedical research. The compound’s ability to undergo diverse chemical reactions and its compatibility with various catalysts and reagents highlight its importance in modern chemistry and technology.
Eigenschaften
CAS-Nummer |
24979-95-1 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
POLYETHYLHYDROSILOXANE; POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED; Polyethylhydrosiloxane, viscosity 75-125 cSt.; poly(ethylsiloxane); POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED: VISCOSITY 75-125 CST.; VISCOSITY 75-125 CST.; POLYETHYLHYDROSI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





